molecular formula C8H4Cl2F3NO2 B1416584 Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate CAS No. 1147979-43-8

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

Cat. No. B1416584
M. Wt: 274.02 g/mol
InChI Key: CGRVJEBAEWKDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products .


Synthesis Analysis

The synthesis of “Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is in high demand as a chemical intermediate . The synthesis process of 2,3,5-DCTF has been reported .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” is derived from the trifluoromethylpyridine (TFMP) structure, with the addition of two chlorine atoms and a trifluoromethyl group .

Scientific Research Applications

Synthesis and Utilization in Pesticides Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is an important pyridine derivative extensively used in the synthesis of pesticides. A review of the synthesis methods for its close derivative, 2,3-Dichloro-5-trifluoromethylpyridine, highlights its significance in modern agrochemicals (Lu Xin-xin, 2006).

Antimycobacterial Activity Research on similar compounds, such as a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles, has demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, including INH-resistant strains. This shows potential applications in the treatment of tuberculosis (P. E. Almeida da Silva et al., 2008).

Semiochemical in Pest Management Methyl isonicotinate, a related compound, has been studied as a non-pheromone semiochemical for thrips pest management. It shows promise in strategies such as mass trapping and lure-and-kill methods, demonstrating its utility in agricultural pest control (D. Teulon et al., 2017).

Anti-microbial, Anti-oxidant, and Anti-cancer Properties Some derivatives of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate have been synthesized and shown to exhibit broad-spectrum anti-microbial, anti-oxidant, and moderate to excellent anti-cancer activities on breast cancer cell lines. This suggests potential applications in medical research and pharmaceutical development (Manjunatha Bhat et al., 2016).

Structural Studies and Molecular Design Studies focusing on the molecular structure of methyl isonicotinate, a compound closely related to Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate, provide insights into its potential applications in molecular design and synthetic chemistry (H. Kiyono et al., 1996).

Safety And Hazards

“Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” is considered hazardous. It’s combustible, may cause an allergic skin reaction, causes serious eye damage, and is harmful if swallowed or inhaled . It’s also toxic to aquatic life with long-lasting effects .

Future Directions

The future of “Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” and other TFMP derivatives looks promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)4-3(8(11,12)13)2-14-6(10)5(4)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRVJEBAEWKDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

CAS RN

1147979-43-8
Record name methyl 2,3-dichloroS-(trifluoromethyl) isonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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